molecular formula C9H12<br>C6H5CH(CH3)2<br>C9H12 B047948 Cumene CAS No. 98-82-8

Cumene

Cat. No.: B047948
CAS No.: 98-82-8
M. Wt: 120.19 g/mol
InChI Key: RWGFKTVRMDUZSP-UHFFFAOYSA-N
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Description

CI-988, also known as PD-134,308, is a potent and selective cholecystokinin type B receptor antagonist. It has been studied for its potential anxiolytic and analgesic properties. The compound has shown promise in preclinical studies for enhancing the analgesic effects of opioids and reducing opioid tolerance and withdrawal symptoms .

Mechanism of Action

Target of Action

Cumene, also known as isopropylbenzene, is primarily used as an intermediate in the production of phenol and acetone . The primary targets of this compound are the enzymes involved in the metabolic pathways of these compounds . It is also used in the alkylation of benzene with propylene . The catalysts used in this process, such as solid phosphoric acid (SPA) or zeolite-based catalysts, are also targets of this compound .

Mode of Action

This compound interacts with its targets primarily through oxidation reactions . In the central nervous system, this compound has a depressing effect, inducing ataxia in rats and mice at high concentrations . In animal studies, the target organs after repeated inhalation of this compound are the kidneys, liver, and airways . This compound can cause DNA damage in rodent lung and liver, and mutations of the K-ras oncogene and p53 tumor-suppressor gene observed in this compound-induced lung tumors in mice .

Biochemical Pathways

This compound affects several biochemical pathways. It is extensively metabolized by cytochrome P450 in the liver and other tissues, including the lung . Thirteen this compound metabolites were identified in rat urine and fifteen metabolites in mouse urine . The most abundant metabolite is the result of hydroxylation of the side chains and subsequent conjugation .

Result of Action

The molecular and cellular effects of this compound’s action are significant. This compound caused tumors at several tissue sites, including lung and liver in mice and kidney in male rats . In mice of both sexes, this compound caused benign and malignant lung tumors . In female mice, this compound caused dose-related increases in the incidence of benign or malignant liver tumors .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. This compound is a constituent of crude oil and finished fuels . It is released to the environment as a result of its production and processing from petroleum refining, the evaporation, and combustion of petroleum . The production costs of this compound are influenced by raw material costs, energy costs, labor costs, machinery and equipment, quality control and testing, production scale and efficiency, and environmental regulations .

Biochemical Analysis

Biochemical Properties

Cumene is primarily metabolized to the secondary alcohol, 2-phenyl-2-propanol, in both humans and animals . This interaction involves various enzymes and proteins, which facilitate the conversion of this compound into other biochemical compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study on the biofiltration of this compound using loofa sponge as biofilter media showed that about 12.69% of carbon present in inlet this compound was converted to biomass .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the production of acetone and phenol . It interacts with various enzymes and cofactors during these processes.

Preparation Methods

The synthesis of CI-988 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an indole derivative, followed by coupling with a phenylethylamine derivative. The final product is obtained through a series of condensation and cyclization reactions. Industrial production methods may involve optimization of these steps to improve yield and purity .

Chemical Reactions Analysis

CI-988 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: CI-988 can undergo substitution reactions, particularly at the indole and phenylethylamine moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

CI-988 is unique in its high selectivity for cholecystokinin type B receptors compared to other cholecystokinin antagonists. Similar compounds include:

Properties

IUPAC Name

cumene
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InChI

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3
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InChI Key

RWGFKTVRMDUZSP-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=CC=C1
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Molecular Formula

C9H12, Array
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DSSTOX Substance ID

DTXSID1021827
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Molecular Weight

120.19 g/mol
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Physical Description

Cumene appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May be moderately toxic by inhalation, ingestion and skin absorption., Liquid, Colorless liquid with a sharp, penetrating, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, penetrating, aromatic odor.
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Boiling Point

306.3 °F at 760 mmHg (USCG, 1999), 152.4 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg, 152 °C, 306 °F
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Flash Point

96 °F (USCG, 1999), 39 °C, 102 °F (39 °C) (Closed cup), 31 °C c.c., 96 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 61.3 mg/L at 25 °C, In water, 50 mg/L at 20 °C, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Soluble in many organic solvents, 0.0613 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), Insoluble
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Density

0.866 at 59 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.862 at 20 °C/4 °C, % in saturated air at 38.3 °C and 760 mm Hg: 1.32; density of saturated vapor-air mixture at 38 °C and 760 mm Hg (Air = 1): 1.03, Relative density (water = 1): 0.90, 0.86
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Vapor Density

4.1 (Air = 1), Relative vapor density (air = 1): 4.2
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Vapor Pressure

25.85 mmHg (USCG, 1999), 4.5 [mmHg], 4.5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 427, 8 mmHg
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Mechanism of Action

The alkylbenzenes, incl isopropyl benzene, were investigated for their property as sensory irritants in mice. A model for the sensory irritating action of alkylbenzenes was proposed on the basis of their physical interaction with a receptor protein in a lipid layer.
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Impurities

Sulfur compounds 2 ppm, Max; Olefinic materials 200-700 ppm
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Color/Form

Colorless liquid

CAS No.

98-82-8
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Melting Point

-140.9 °F (USCG, 1999), -96.0 °C, -96.9 °C, -96 °C, -141 °F
Record name CUMENE
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Synthesis routes and methods I

Procedure details

The benzene column 140 produces a benzene column overhead stream comprising benzene in a line 142‡ and a benzene column bottom stream comprising ethylbenzene and PEBs in the line 144. The overhead benzene stream in the line 142‡ may be provided with a water concentration of up to about 500 wppm and a temperature of at least about 120° C. and preferably greater than 125° and no more than about 170° C. A portion of the overhead benzene stream in the line 142‡ is diverted to the transalkylation reactor 150 by a line 166‡. DIB in the heavies column intermediate stream transported by the line 168 mixes with the benzene in the line 166‡ to provide the transalkylation feed stream in a line 154‡. The DIB transalkylates with benzene over the transalkylation catalyst bed 156 in the transalkylation reactor 150 to produce cumene. Transalkylation effluent in the line 152 has a greater concentration of cumene and a smaller concentration of benzene and DIB than in the line 154‡. The benzene column overhead stream remaining in a line 102‡ is reacted with propylene over alkylation catalyst in the alkylation reactor 120 as described with respect to FIG. 4. Alkylation effluent in a line 126‡ is mixed with transalkylation effluent in the line 152 to provide combined effluent streams in the line 136‡.
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Synthesis routes and methods II

Procedure details

The benzene column 140 receives feed from the bottoms of the depropanizer column 130 in the line 136 after it is mixed with transalkylation effluent in a line 152. The benzene column 140 produces a benzene column overhead stream comprising benzene in a line 142 and a benzene column bottom stream comprising ethylbenzene and PEBs in a line 144. The overhead benzene stream in the line 142 may be provided with a water concentration of about 50 to about 150 wppm and a temperature of at least about 120° C. and preferably greater than 125° C. and no more than about 170° C. The depropanizer intermediate stream in the line 132 has similar properties, and is combined with stream 142 and delivered to a hot adsorbent vessel 160 by line 161. The hot adsorbent vessel 160 contains a bed of acidic molecular sieve adsorbent for the removal of ONCs, including nitrites from the mixed benzene stream in the line 161. The denitrogenated benzene effluent in a line 164 is delivered to both the alkylation reactor 120 by the line 102 and to a transalkylation reactor 150 by a line 166. The benzene stream in the line 166 is mixed with an intermediate stream comprising diisopropylbenzene (DIB) in a line 168 from a heavies column 190. The mixture of benzene and DIB in a line 154 are delivered to the transalkylation reactor 150. The DIB transalkylates with benzene over a transalkylation catalyst bed 156 in the transalkylation reactor 150 to produce cumene. Transalkylation effluent in the line 152 has a greater concentration of cumene and a smaller concentration of benzene and DIB than in the line 154.
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Synthesis routes and methods III

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
Quantity
0.3 mmol
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[Compound]
Name
Co(II) acetate
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Yield
13.1%
Yield
10.4%

Synthesis routes and methods IV

Procedure details

In one embodiment, the catalyst is then placed in a stream of benzene and propylene to form cumene, where the stream comprises a liquid. In various embodiments, the environment in which the benzene and propylene stream is brought in contact with the catalyst comprises a temperature of between about 60° C. to about 200° C., a pressure of between about 200 psig (1480 kPa) and about 1000 psig (6997 kPa), and with a liquid hourly space velocity for the stream of benzene and propylene of about 0.1 hr−1 to about 10 hr−1.
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Synthesis routes and methods V

Procedure details

The acetone from the step (b) is reacted with hydrogen and benzene to give cumene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cumene
Reactant of Route 2
Cumene
Reactant of Route 3
Cumene
Reactant of Route 4
Cumene
Reactant of Route 5
Cumene
Reactant of Route 6
Reactant of Route 6
Cumene
Customer
Q & A

Q1: What is cumene and its molecular formula?

A1: this compound, also known as isopropylbenzene, is an organic compound with the molecular formula C9H12. [, ] It is an aromatic hydrocarbon with a benzene ring substituted with an isopropyl group.

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is 120.19 g/mol. []

Q3: How is this compound typically characterized?

A3: this compound can be characterized using various techniques including XRD (X-ray diffraction) and SEM (scanning electron microscopy) for structural information. Gas chromatography is often used to analyze the product mixtures resulting from reactions involving this compound. [, ]

Q4: What is the primary industrial use of this compound?

A4: this compound is primarily used in the industrial production of phenol and acetone, two important chemical intermediates. [, , ] This process involves the oxidation of this compound to this compound hydroperoxide followed by acid-catalyzed cleavage.

Q5: What factors influence the selectivity of this compound production?

A5: Several factors can influence the selectivity of this compound production, including:

  • Temperature: Lower reactor temperatures generally favor this compound selectivity over unwanted byproducts like diisopropylbenzene. []
  • Benzene to propylene ratio (B/P): Higher benzene to propylene ratios can improve this compound selectivity but also increase separation costs. []
  • Catalyst type and modification: Different zeolite catalysts and modifications can influence selectivity towards this compound. [, ]

Q6: What are the benefits of using catalytic distillation in this compound production?

A6: Catalytic distillation, utilized in the CDthis compound process, offers several benefits:

  • Higher this compound purity: Continuous removal of reaction products limits byproduct formation, enhancing product purity. []
  • Longer catalyst lifespan: Isothermal, low-temperature reaction conditions extend catalyst life, potentially exceeding two years. []
  • Reduced investment cost: Compared to traditional acid-based processes, catalytic distillation offers a lower investment cost. []

Q7: Can this compound be oxidized to products other than this compound hydroperoxide?

A8: Yes, nitrogen-doped carbon nanotubes (NCNTs) have been shown to catalyze the aerobic oxidation of this compound to produce acetophenone and 2-benzyl-2-propanol with high selectivity. []

Q8: How does the presence of metal ions affect this compound oxidation?

A9: While carbon nanotubes can effectively catalyze this compound oxidation, the presence of certain metal ions, such as Zn2+, can completely inhibit the reaction. This inhibition is attributed to Zn2+ coordinating with reactive oxygen species, hindering hydrogen atom abstraction from this compound. []

Q9: What is the mechanism of this compound cracking on silica-alumina catalysts?

A10: Evidence suggests that this compound cracking on amorphous silica-alumina catalysts follows a similar mechanism to that on crystalline alumina silicate catalysts. [] The active sites in both cases are thought to be Brønsted and Lewis acid sites.

Q10: How does the reaction condition affect this compound dealkylation and disproportionation?

A11: When this compound is passed over a silica-alumina bed, both dealkylation and disproportionation occur. The ratio of these reactions is influenced by temperature and this compound pressure. Lower temperatures and higher this compound pressures favor disproportionation over dealkylation. []

Q11: What kinetic models have been proposed for this compound reactions?

A12: A Langmuir-Hinshelwood model has been used to describe both the dealkylation and disproportionation reactions of this compound over silica-alumina catalysts. [] Additionally, autocatalytic models have been applied to describe the thermal decomposition of this compound hydroperoxide. [, ]

Q12: How has computational chemistry been used to study this compound?

A13: Density functional theory (DFT) calculations have been employed to investigate the interaction between this compound hydroperoxide and nitrogen-doped carbon nanotubes (NCNTs) during the catalytic oxidation of this compound. [] These calculations provide insights into the reaction mechanism and the impact of nitrogen doping on the catalytic activity.

Q13: How do substituents on this compound affect its reactivity?

A13: Studies on the radical polymerization of substituted styrenes in the presence of substituted cumenes show that substituents on this compound significantly impact its reactivity:

  • Electron-repelling groups: These groups decrease the chain transfer constant (Cs) of the this compound, making it less reactive towards radical attack. []
  • Electron-attracting groups: These groups increase the Cs of the this compound, making it more reactive towards radical attack. []

Q14: What are the potential health effects of this compound exposure?

A14: this compound exposure can have several negative health effects:

  • Neurotoxicity: this compound can decrease neuronal activity and impair behavior in both animals and humans. [] Animal studies show that even low-level this compound exposure can impact the expression of synaptophysin and GFAP in the hippocampus, suggesting potential neuronal dysfunction and degeneration. []
  • Carcinogenicity: Studies by the National Toxicology Program (NTP) showed that inhalation of this compound significantly increased the incidence of alveolar/bronchiolar adenomas and carcinomas in mice. [] Gene expression studies suggest that these tumors are often associated with K-ras mutations and activation of the Erk MAP kinase signaling pathway. []

Q15: What is the environmental fate of this compound?

A16: this compound released into the environment, such as in an oil spill, undergoes weathering processes including evaporation and dissolution. Experimental data suggests that evaporation is the primary mechanism of this compound loss from small sea surface slicks. []

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